molecular formula C₁₀H₁₆F₂O₅ B1146185 Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate CAS No. 95058-92-7

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

Cat. No.: B1146185
CAS No.: 95058-92-7
M. Wt: 254.23
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Description

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆F₂O₅ and its molecular weight is 254.23. The purity is usually 95%.
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Biological Activity

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its properties, synthesis, biological activities, and relevant research findings.

  • Chemical Formula : C10H16F2O5
  • Molecular Weight : 254.231 g/mol
  • CAS Number : 95058-92-7
  • Boiling Point : Approximately 338.4 °C (predicted) .

Synthesis

The synthesis of this compound typically involves the use of fluorinated reagents and dioxolane derivatives. The specific synthetic route may vary depending on the desired stereochemistry and yield.

Antiviral Properties

Research has indicated that compounds with similar structures to Ethyl (3R,S)-2,2-difluoro-3-hydroxypropanoate exhibit antiviral activity. For instance, studies on related fluorinated compounds have shown effectiveness against various viral infections, suggesting that this compound may also possess similar properties .

Antitumor Activity

This compound has been evaluated for its potential antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . More detailed investigations are necessary to elucidate the specific pathways involved.

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study investigated the antiviral efficacy of various fluorinated compounds against influenza viruses. Ethyl (3R,S)-2,2-difluoro-3-hydroxypropanoate was included in the screening and showed promising results in inhibiting viral replication in vitro .
  • Antitumor Activity Assessment :
    • In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, pointing towards its potential as a chemotherapeutic agent .

Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication in vitro; potential for broad-spectrum efficacy ,
Antitumor ActivityInduced apoptosis and cell cycle arrest in cancer cell lines ,
Synthesis TechniquesVarious synthetic routes explored; focus on yield and stereochemistry ,

Scientific Research Applications

Pharmaceutical Applications

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is primarily recognized for its role as an intermediate in the synthesis of gemcitabine, a widely used chemotherapeutic agent for various cancers. The compound's structural similarity to nucleoside analogs allows it to interfere with nucleic acid synthesis in both pathogens and cancer cells, which is critical in developing antiviral and anticancer therapies.

Case Study: Gemcitabine Synthesis

Gemcitabine is synthesized from this compound through a series of chemical transformations that leverage its difluorinated propionate moiety. This pathway emphasizes the importance of this compound in producing effective cancer treatments.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking nucleoside structures, thus disrupting viral replication processes.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
GemcitabineNucleoside analogAnticancer
Ethyl 2-deoxy-2,2-difluoro-pentonic acid ethyl esterDifluorinated pentonic acidAntiviral properties
Ethyl 4-fluoro-3-hydroxybutanoateFluorinated butanoateAntimicrobial activity

Synthesis of Bioactive Compounds

The compound serves as a precursor for the synthesis of various bioactive molecules, including prostanoids and carbanucleosides. Its unique dioxolane ring structure enhances its utility in creating complex organic compounds essential for therapeutic applications.

Method of Application

The synthesis typically involves reactions with enol ethers or other functionalized substrates under specific conditions to yield desired products.

Research and Development Insights

Ongoing research focuses on optimizing the synthesis processes and exploring new derivatives of this compound to enhance its efficacy and reduce potential side effects in therapeutic applications. Studies utilizing X-ray crystallography have elucidated its crystal structure, providing insights into its interactions at the molecular level.

Properties

IUPAC Name

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRYOWGFSOSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114420-06-3
Record name ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
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